molecular formula C17H10N2O2S B2540919 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid CAS No. 64873-84-3

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2540919
CAS No.: 64873-84-3
M. Wt: 306.34
InChI Key: PJSNDFWBSLYBJB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and environmentally benign catalysts. For example, the use of solid acid catalysts like montmorillonite K-10 has been reported to facilitate the synthesis of quinoline derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or quinoline rings .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is unique due to its combined benzothiazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSNDFWBSLYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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